1-Benzyl-2-[2-(benzyloxy)phenyl]-1H-benzimidazole
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Overview
Description
1-Benzyl-2-[2-(benzyloxy)phenyl]-1H-benzimidazole is a heterocyclic organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties . The structure of benzimidazole derivatives is analogous to nucleotides found in the human body, making them a significant focus in the development of new drugs, particularly anticancer agents .
Preparation Methods
The synthesis of 1-Benzyl-2-[2-(benzyloxy)phenyl]-1H-benzimidazole typically involves the condensation of ortho-phenylenediamines with benzaldehydes. One efficient method includes using sodium metabisulphite as an oxidation agent in a mixture of solvents under mild conditions . The reaction yields high efficiency and purity, and the compounds can be easily separated using hexane and water washes . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness.
Chemical Reactions Analysis
1-Benzyl-2-[2-(benzyloxy)phenyl]-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using catalytic hydrogenation or reducing metals in acid.
Common reagents used in these reactions include hydrogen gas with a catalyst for reduction, and nitrating agents like nitric acid for substitution. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Benzyl-2-[2-(benzyloxy)phenyl]-1H-benzimidazole has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex benzimidazole derivatives.
Biology: Studied for its potential as an anticancer agent due to its ability to inhibit cancer cell growth.
Medicine: Investigated for its therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the development of nonlinear optical and ferroelectric materials.
Mechanism of Action
The mechanism of action of 1-Benzyl-2-[2-(benzyloxy)phenyl]-1H-benzimidazole involves its interaction with molecular targets and pathways associated with its therapeutic effects. For instance, its anticancer activity is attributed to its ability to interfere with cellular processes essential for cancer cell proliferation . The compound may also interact with bacterial and fungal cell membranes, disrupting their integrity and leading to cell death .
Comparison with Similar Compounds
1-Benzyl-2-[2-(benzyloxy)phenyl]-1H-benzimidazole can be compared with other benzimidazole derivatives, such as:
Osimertinib: An anticancer drug used to treat non-small cell lung cancer.
Navelbine: A chemotherapy medication used to treat various types of cancer.
Alectinib: Another anticancer drug used for the treatment of non-small cell lung cancer.
What sets this compound apart is its unique benzyloxy substitution, which may enhance its bioactivity and specificity in certain therapeutic applications .
Properties
CAS No. |
874009-85-5 |
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Molecular Formula |
C27H22N2O |
Molecular Weight |
390.5 g/mol |
IUPAC Name |
1-benzyl-2-(2-phenylmethoxyphenyl)benzimidazole |
InChI |
InChI=1S/C27H22N2O/c1-3-11-21(12-4-1)19-29-25-17-9-8-16-24(25)28-27(29)23-15-7-10-18-26(23)30-20-22-13-5-2-6-14-22/h1-18H,19-20H2 |
InChI Key |
XXAMTGPBNZGJES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4=CC=CC=C4OCC5=CC=CC=C5 |
Origin of Product |
United States |
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